Cas no 2171217-27-7 (3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid)

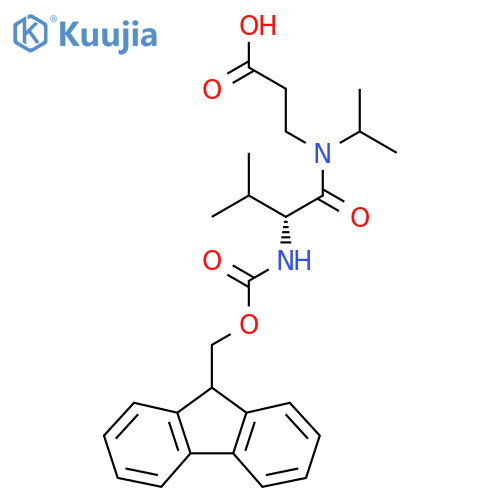

2171217-27-7 structure

商品名:3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid

3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid

- 3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid

- 2171217-27-7

- EN300-1489908

-

- インチ: 1S/C26H32N2O5/c1-16(2)24(25(31)28(17(3)4)14-13-23(29)30)27-26(32)33-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,16-17,22,24H,13-15H2,1-4H3,(H,27,32)(H,29,30)/t24-/m1/s1

- InChIKey: XCSVOEPBTSRTRO-XMMPIXPASA-N

- ほほえんだ: O(C(N[C@@H](C(N(CCC(=O)O)C(C)C)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 452.23112213g/mol

- どういたいしつりょう: 452.23112213g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 33

- 回転可能化学結合数: 10

- 複雑さ: 672

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.9Ų

- 疎水性パラメータ計算基準値(XlogP): 4.2

3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1489908-0.25g |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid |

2171217-27-7 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1489908-2500mg |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid |

2171217-27-7 | 2500mg |

$1650.0 | 2023-09-28 | ||

| Enamine | EN300-1489908-0.1g |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid |

2171217-27-7 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1489908-1.0g |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid |

2171217-27-7 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1489908-100mg |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid |

2171217-27-7 | 100mg |

$741.0 | 2023-09-28 | ||

| Enamine | EN300-1489908-50mg |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid |

2171217-27-7 | 50mg |

$707.0 | 2023-09-28 | ||

| Enamine | EN300-1489908-250mg |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid |

2171217-27-7 | 250mg |

$774.0 | 2023-09-28 | ||

| Enamine | EN300-1489908-5000mg |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid |

2171217-27-7 | 5000mg |

$2443.0 | 2023-09-28 | ||

| Enamine | EN300-1489908-500mg |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid |

2171217-27-7 | 500mg |

$809.0 | 2023-09-28 | ||

| Enamine | EN300-1489908-0.05g |

3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid |

2171217-27-7 | 0.05g |

$2829.0 | 2023-06-05 |

3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid 関連文献

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

2171217-27-7 (3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid) 関連製品

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 42464-96-0(NNMTi)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量